molecular formula C19H15ClN4 B2982079 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 100693-28-5

6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline

Cat. No.: B2982079
CAS No.: 100693-28-5
M. Wt: 334.81
InChI Key: RVWKIHGQHSYUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline is a synthetic quinazoline derivative characterized by a bicyclic aromatic core. Quinazolines are nitrogen-containing heterocycles with demonstrated pharmacological relevance, including antitumor, antimicrobial, and kinase-inhibitory activities . The compound’s structure features:

  • A chlorine atom at position 6, which enhances electron-withdrawing effects and influences reactivity.
  • A phenyl group at position 4, providing hydrophobic interactions critical for target binding.

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting kinases or cancer-related pathways.

Properties

IUPAC Name

6-chloro-2-(3,5-dimethylpyrazol-1-yl)-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4/c1-12-10-13(2)24(23-12)19-21-17-9-8-15(20)11-16(17)18(22-19)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWKIHGQHSYUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Quinazoline Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Functional Features
Target Compound 3,5-Dimethyl-1H-pyrazol-1-yl Phenyl Chlorine Pyrazole ring, methyl groups
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-Oxide (Imp. B(EP)) Chloromethyl Phenyl Chlorine Oxide group, chloromethyl reactivity
Compound z8 (6-chloro-2-(2-(3,5-dimethylphenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one) 2-(3,5-Dimethylphenoxy)pyridin-3-yl Phenyl (modified) Chlorine Quinazolinone core, phenoxy group

Key Observations:

B(EP), which may confer higher electrophilicity and instability .

Core Modifications: The quinazolinone core in z8 (with a ketone oxygen at position 4) increases polarity compared to the target compound’s fully aromatic quinazoline core. This difference likely impacts solubility and bioavailability .

Position 6 Chlorine :

  • Chlorine at position 6 is conserved across all compared compounds, suggesting its critical role in modulating electronic properties and binding affinity.

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Features

Property Target Compound Imp. B(EP) Compound z8
Solubility Moderate (hydrophobic pyrazole) Low (chloromethyl) Moderate (polar quinazolinone)
Stability High (stable pyrazole ring) Low (oxide degradation) Moderate (sensitive to redox)
Biological Target Kinases/DNA repair enzymes Unknown (impurity) EGFR/A549 cancer cells

Key Findings:

  • The target compound’s pyrazole moiety may enhance selectivity for kinase targets due to its resemblance to ATP-binding site motifs.
  • Compound z8’s phenoxy-pyridine group correlates with improved antitumor activity, likely through EGFR inhibition .
  • Imp. B(EP)’s chloromethyl group raises safety concerns, as such groups are associated with genotoxicity in pharmaceutical impurities .

Biological Activity

6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15ClN4\text{C}_{16}\text{H}_{15}\text{Cl}\text{N}_4

This compound features a quinazoline core with a chlorine substituent and a pyrazole moiety, which contributes to its biological activity.

Pharmacological Activities

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that similar quinazoline derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells .

2. Antiviral Properties
Research has shown that pyrazole derivatives can inhibit viral replication. Specifically, compounds with similar structural features have been tested against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), demonstrating effective inhibition at low micromolar concentrations . The mechanism often involves interference with viral replication processes.

3. Inhibition of Protein Kinases
this compound has been investigated for its ability to inhibit specific protein kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block pathways that lead to tumor growth and metastasis.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may exhibit high affinity for certain receptors involved in cell signaling pathways, affecting cellular responses.
  • Enzyme Inhibition : It likely inhibits enzymes critical for cancer cell survival and proliferation, such as kinases or proteases.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated IC50 values <10 µM against breast cancer cell lines .
Study 2Antiviral ActivityShowed effective inhibition of RSV with an EC50 of 5 µM .
Study 3Kinase InhibitionIdentified as a potent inhibitor of specific kinases associated with tumor growth .

Q & A

Basic: What synthetic routes are recommended for 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via condensation reactions between substituted pyrazole precursors and chlorinated quinazoline intermediates. Key steps include:

  • Hydrazine-mediated cyclization : React 3,5-dimethylpyrazole with a chlorinated quinazoline derivative under reflux in ethanol or DMF, using potassium carbonate as a base (common in pyrazole-quinazoline couplings) .
  • Yield optimization : Adjust solvent polarity (e.g., DMF for faster kinetics), temperature (80–120°C), and stoichiometric ratios (1:1.2 for limiting reagent control). Monitoring by TLC or HPLC ensures reaction completion .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate pure product .

Basic: Which spectroscopic and structural characterization techniques are most effective for confirming the compound’s identity?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves the 3D molecular geometry, confirming the pyrazole-quinazoline linkage and chloro-phenyl substitution pattern .
  • NMR spectroscopy :
    • ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrazole-CH3 at δ 2.1–2.4 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) and heterocyclic carbons (quinazoline C-2 at ~160 ppm) .
  • FTIR : Detect functional groups (C-Cl stretch at 750–600 cm⁻¹, C=N at ~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer:

  • Standardized assay protocols : Use identical bacterial strains (e.g., E. coli ATCC 25922) and antifungal models (e.g., C. albicans SC5314) to minimize variability .
  • Dose-response curves : Compare IC₅₀ values under controlled conditions (pH, temperature, solvent concentration). For example, discrepancies in antibacterial activity may arise from differences in bacterial membrane permeability .
  • Mechanistic studies : Employ fluorescence-based assays (e.g., DNA intercalation studies) or enzyme inhibition tests (e.g., kinase assays) to validate target engagement .

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR) in this compound?

Methodological Answer:

  • Molecular docking : Simulate binding interactions with biological targets (e.g., DNA topoisomerase II or kinase domains) using software like AutoDock Vina. Focus on the chloro-phenyl moiety’s role in hydrophobic pocket interactions .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data. For example, electron-withdrawing groups (e.g., -Cl) may enhance DNA-binding affinity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability under physiological conditions .

Advanced: How can the environmental fate and degradation pathways of this compound be assessed?

Methodological Answer:

  • Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions, monitoring degradation by HPLC-MS. Chlorinated aromatic rings often produce hydroxylated byproducts .
  • Soil/water partitioning : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential. Pyrazole derivatives typically have moderate hydrophobicity (log Kow ~2.5–3.5) .
  • Microbial degradation : Use soil slurry reactors with Pseudomonas spp. to identify biotic transformation products (e.g., dechlorination or ring cleavage) .

Advanced: What strategies are effective for regioselective modification of the pyrazole and quinazoline moieties?

Methodological Answer:

  • Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific pyrazole positions (e.g., C-4 for electrophilic substitution) .
  • Cross-coupling reactions : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl groups at the quinazoline C-4 position .
  • Protecting group strategies : Temporarily block reactive sites (e.g., NH of pyrazole with Boc groups) during multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.